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Protide

Cat. No.: B1233603
M. Wt: 1.007825 g/mol
InChI Key: KLGZELKXQMTEMM-IGMARMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This aryloxy triester phosphoramidate is a key chemical reagent for the synthesis of ProTide prodrugs, a prominent technology pioneered by Professor Chris McGuigan to enhance the delivery of nucleotide analogues into cells . The this compound approach is designed to mask monophosphate and monophosphonate groups of nucleoside analogues, bypassing the often rate-limiting first phosphorylation step required for their pharmacological activation . The mechanism involves a sophisticated bioreversible cascade. Inside the cell, the masking groups—an aryl motif and an amino acid ester—are cleaved by enzymes such as esterases and carboxypeptidases (e.g., hint-1). This process releases an unstable intermediate that subsequently breaks down to deliver the free nucleoside monophosphate directly within the cell . Recent regiochemical studies have confirmed that the hydrolysis of a key cyclic intermediate in this activation pathway occurs with exclusive nucleophilic attack at the phosphorus center . This technology has been successfully applied in several FDA-approved antiviral drugs, including Sofosbuvir and Tenofovir alafenamide, and has demonstrated significant potential in delivering non-nucleotide monophosphates in areas such as oncology and the treatment of neurodegenerative diseases . This reagent is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H- B1233603 Protide

Properties

Molecular Formula

H-

Molecular Weight

1.007825 g/mol

IUPAC Name

protide

InChI

InChI=1S/H/q-1/i1+0

InChI Key

KLGZELKXQMTEMM-IGMARMGPSA-N

Isomeric SMILES

[1H-]

Canonical SMILES

[H-]

Origin of Product

United States

Chemical Structure and Classification of Protide Compounds

Core Structural Architectures of ProTide Prodrugs

This compound structures are characterized by a central phosphorus atom linked to a nucleoside analogue, an aryl group, and an amino acid ester. acs.orgnih.govresearchgate.net This specific arrangement facilitates cellular entry and subsequent intracellular activation. nih.govresearchgate.netresearchgate.net

Nucleoside Monophosphate/Monophosphonate Core

At the heart of a this compound is a nucleoside analogue that would typically exist as a monophosphate or monophosphonate in its active form. nih.govresearchgate.net These monophosphorylated or monophosphonylated nucleosides are the intended therapeutic agents, but their negative charge at physiological pH hinders their passage across cell membranes. nih.govresearchgate.netresearchgate.net The this compound technology effectively delivers this core structure into the cell, bypassing the initial, often rate-limiting, phosphorylation step catalyzed by cellular kinases. nih.govacs.orgacs.orgmdpi.com

Phosphoramidate (B1195095)/Phosphonamidate Moiety

A key feature of the this compound structure is the phosphoramidate (P–N) or phosphonamidate linkage. acs.orgnih.govresearchgate.netnih.gov This moiety connects the phosphorus atom to the amino acid component. acs.orgnih.govresearchgate.netnih.gov The formation of this phosphoramidate or phosphonamidate bond is central to the this compound design, contributing to the masking of the negative charge and influencing the prodrug's stability and metabolism. nih.govresearchgate.netresearchgate.net

Aryl and Amino Acid Ester Masking Groups

To mask the negative charges of the phosphate (B84403) or phosphonate (B1237965), ProTides incorporate an aryl group (typically a phenol) and an amino acid ester moiety. nih.govacs.orgnih.govresearchgate.net These groups are strategically attached to the phosphorus atom. nih.govacs.orgnih.govresearchgate.net The aryl group is commonly a phenyl or 1-naphthyl group, although other aromatic substitutions can be used. researchgate.netnih.gov The amino acid component is frequently L-alanine, often in the form of an ester (e.g., isopropyl ester). researchgate.netacs.orgnih.govresearchgate.netnih.gov The combination of the aryl and amino acid ester groups renders the prodrug lipophilic, enabling it to cross cell membranes via passive diffusion. nih.govresearchgate.netresearchgate.netref.ac.uk Once inside the cell, these masking groups are sequentially cleaved by intracellular enzymes (such as esterases and carboxypeptidases) and spontaneous chemical reactions, ultimately releasing the active nucleoside monophosphate or phosphonate. nih.govacs.orgnih.govresearchgate.net

Stereochemical Considerations in this compound Structures

Stereochemistry plays a crucial role in the efficacy and metabolism of this compound compounds. rsc.orgnih.govacs.org The presence of chiral centers within the this compound structure leads to the existence of diastereomers, which can exhibit different pharmacological properties. rsc.orgnih.govacs.org

Phosphorus Stereochemistry and Diastereomers

The phosphorus atom in ProTides, being bonded to four different groups (the nucleoside oxygen, the amino acid nitrogen, the aryl oxygen, and a phosphoryl oxygen), is a chiral center. rsc.orgacs.org This chirality at the phosphorus atom results in the formation of two diastereomers, designated as Sp and Rp. rsc.orgacs.orgconicet.gov.ar These diastereomers can have differing biological activities, metabolic rates, and pharmacokinetic profiles. rsc.orgnih.govacs.org For instance, the Sp diastereomer of Sofosbuvir (B1194449) is significantly more potent against Hepatitis C virus than the Rp diastereomer. nih.gov Similarly, the clinical form of Remdesivir predominantly consists of the Sp diastereomer due to its higher selectivity and broader therapeutic range. nih.gov Synthetic methods often produce ProTides as a mixture of these diastereomers, and stereoselective synthesis or separation techniques are employed to obtain the more active isomer. rsc.orgacs.orgconicet.gov.ar

Chirality of Amino Acid Moieties

The amino acid component incorporated into the this compound structure also contributes to its stereochemistry. acs.orgnih.govresearchgate.net Proteinogenic amino acids, with the exception of glycine, have a chiral alpha-carbon, typically in the L configuration in naturally occurring proteins. wikipedia.org While a range of natural and unnatural amino acids can be used, L-alanine is frequently preferred and is present in clinically approved ProTides. researchgate.netacs.orgnih.govresearchgate.netnih.gov The chirality of the amino acid moiety can influence the recognition and cleavage by intracellular enzymes, thereby affecting the rate and efficiency of prodrug activation. nih.govresearchgate.net Studies have shown that the nature and stereochemistry of the amino acid side chain significantly impact the metabolism and antiviral activity of ProTides. nih.govresearchgate.netnih.gov

Structural Diversification within the this compound Class

Structural diversification is a key aspect of this compound technology, allowing for the optimization of pharmacokinetic properties, metabolic activation, and target specificity. Variations can be introduced in several parts of the general this compound structure:

Nucleoside/Nucleotide Analog Core: The fundamental nucleoside or nucleotide analogue to which the this compound moiety is attached can be widely varied. This includes a range of natural and synthetic nucleoside analogues targeting various biological processes. Examples of nucleoside analogues successfully formulated as ProTides include those derived from AZT, d4T, ddA, D4A, carbovir/abacavir, and gemcitabine (B846). uni.lumims.commims.comwikipedia.org The technology has also been applied to non-nucleoside molecules containing phosphate or phosphonate groups. mims.com

Amino Acid Ester Moiety: The amino acid and the attached ester group are crucial components influencing the intracellular activation of the this compound. L-alanine is a frequently employed amino acid, but studies have explored the use of other amino acids such as D-alanine, L-valine, and glycine. uni.luguidetopharmacology.orgresearchgate.net Research indicates that the choice of amino acid, particularly the preference for alpha-amino acids over beta-amino acids, can significantly impact biological activation. researchgate.netuni.luguidetopharmacology.org The ester linked to the amino acid can also be modified. Common ester groups include methyl, ethyl, benzyl (B1604629), isopropyl, and neopentyl esters. researchgate.netuni.luguidetopharmacology.orgmims.com The nature of the ester can affect the rate of hydrolysis by intracellular esterases, with bulkier esters like tert-butyl generally leading to slower bioactivation. researchgate.netuni.luguidetopharmacology.orgmims.com

Aryloxy Group: The aromatic group linked to the phosphorus atom is another site for structural variation. Phenyl and 1-naphthyl groups are commonly incorporated into this compound structures, including those of approved drugs. uni.luguidetopharmacology.org Substitutions on the aryl ring can be introduced to modulate the electronic and steric properties of the this compound, potentially influencing its cellular uptake and metabolism. mims.com

Phosphorus Stereochemistry: The phosphorus atom in the phosphoramidate or phosphonamidate linkage is a chiral center, leading to the existence of two diastereoisomers (Sp and Rp). These stereoisomers can exhibit different rates of metabolic activation and varying biological potencies. guidetopharmacology.orgmims.commims.comresearchgate.netmims.comuni.lu In some cases, one diastereoisomer is significantly more active than the other, necessitating stereoselective synthesis to obtain the desired isomer. mims.commims.commims.comuni.lu

Phosphate vs. Phosphonate Core: ProTides can be designed based on either a phosphate (P-O) or a phosphonate (P-CH2) core, depending on the nature of the functional group being masked in the parent molecule. mims.comuni.luguidetopharmacology.org This choice impacts the stability of the linkage, as phosphonate bonds are generally more resistant to hydrolysis than phosphate bonds. uni.lu

This capacity for structural modification allows researchers to fine-tune the properties of ProTides for specific therapeutic applications, improving cellular delivery and optimizing the release of the active drug metabolite.

Chemical Nomenclature and IUPAC Considerations for this compound Derivatives

The term "this compound" is a widely used coined name within the field, derived from "PROdrug + nucleoTIDE," reflecting its application in delivering nucleotide analogues intracellularly. researchgate.netwikipedia.org While convenient, "this compound" is not a formal designation recognized by the International Union of Pure and Applied Chemistry (IUPAC) for systematic chemical nomenclature.

Formal IUPAC nomenclature for this compound derivatives follows the established rules for naming complex organic compounds containing phosphorus, nucleoside or nucleotide moieties, amino acids, and ester and aryl groups. The systematic name of a specific this compound would describe the complete chemical structure, indicating the nature of the phosphorus linkage (phosphoramidate or phosphonamidate), the attached nucleoside or other core molecule, the amino acid ester, and the aryloxy group, along with appropriate locants and stereochemical descriptors where necessary.

Due to the complexity and the presence of multiple functional groups and stereocenters, the systematic IUPAC names for this compound compounds can be quite long and intricate. For instance, the nomenclature would need to specify the configuration at the phosphorus center (Rp or Sp) and any chiral centers present in the nucleoside analogue or amino acid moiety. While the term "this compound" serves as a useful descriptor for this class of prodrug technology in scientific literature and communication, formal chemical identification and registration rely on systematic nomenclature or structural identifiers like InChIKeys and PubChem CIDs.

Synthetic Methodologies for Protide Compounds

General Strategies for ProTide Synthesis

Three primary strategies are commonly employed for the synthesis of aryloxy phosphoramidate (B1195095) ProTides. These methods differ in the sequence of coupling the nucleoside, the aryl group, and the amino acid ester to the phosphorus center.

Phosphorochloridate-Mediated Coupling

One of the most widely used strategies for this compound synthesis involves the coupling of a nucleoside with a pre-assembled phosphorochloridate reagent. This reagent typically contains the aryl ester and the amino acid ester components already attached to a phosphorus atom, with a chloride leaving group. The nucleoside's 5'-hydroxyl group then reacts with this phosphorochloridate in the presence of a base to form the phosphoramidate linkage. rsc.orgacs.orgnih.govnih.gov

Common bases used in this reaction include N-methylimidazole (NMI) and tert-butyl magnesium chloride (tBuMgCl). rsc.orgacs.orgnih.govnih.gov The choice of base can influence the regioselectivity, particularly in nucleosides with multiple hydroxyl groups. For instance, NMI is often preferred for ribonucleosides to favor coupling at the 5'-hydroxyl due to steric hindrance and its weaker basicity compared to tBuMgCl. acs.orgnih.gov For nucleosides with only one hydroxyl group, tBuMgCl is frequently used as it can provide higher yields. acs.orgnih.gov

Despite its popularity, the phosphorochloridate method often yields a mixture of diastereoisomers at the phosphorus center, which can present challenges in purification and may lead to differences in biological activity between the isomers. rsc.orgacs.orgnih.gov

Diarylphosphite-Based Approaches

Another strategy involves the coupling of a nucleoside with a diarylphosphite, followed by oxidative amination. rsc.orgacs.orgnih.gov This method typically generates a nucleoside 5'-monoaryl-H-phosphonate intermediate. nih.gov Subsequent oxidative amination with the desired amino acid ester furnishes the this compound. This approach provides an alternative route to the phosphoramidate core.

Amino Acid-Nucleoside Aryl Phosphate (B84403) Coupling

The third general strategy entails the coupling of an amino acid ester with a pre-formed nucleoside aryl phosphate or its derivatives. rsc.orgacs.orgnih.gov In this method, the nucleoside is initially phosphorylated with an aryl group. The resulting nucleoside aryl phosphate is then coupled with the amino acid ester to construct the phosphoramidate linkage. This approach offers a different convergent route compared to the phosphorochloridate method.

Asymmetric Synthesis and Stereocontrol Techniques

The phosphorus atom in ProTides is often a stereogenic center, leading to the existence of diastereoisomers (Rp and Sp). cardiff.ac.ukresearchgate.net These diastereoisomers can exhibit different pharmacological properties, including potency, toxicity, and metabolic rates. nih.govcardiff.ac.ukrsc.orgcardiff.ac.uk Therefore, controlling the stereochemistry at the phosphorus center during synthesis is a crucial aspect of this compound development. cardiff.ac.uksioc-journal.cn

Construction of P-Stereogenic Centers

The construction of the P-stereogenic center in a controlled manner is a significant challenge in this compound synthesis. Traditional methods often result in a mixture of diastereoisomers. cardiff.ac.uk Efforts have been directed towards developing synthetic strategies that can preferentially yield one stereoisomer or allow for the separation of the diastereoisomers.

Enantioselective and Diastereoselective Methods

Developing enantioselective and diastereoselective methods for this compound synthesis is an active area of research. Several approaches have been explored to achieve stereocontrol:

Copper-Catalyzed Reactions: Copper catalysis has shown promise in the diastereoselective synthesis of P-chiral phosphoramidate prodrugs. rsc.orgrsc.org Studies have investigated copper catalysts, such as Cu(OTf)2 and CuOAc, for the asymmetric phosphorylation of nucleoside analogues, demonstrating the ability to synthesize diastereomeric-enriched mixtures. rsc.orgrsc.org The choice of copper salt can influence the stereoselectivity for different nucleoside bases (purine vs. pyrimidine). rsc.org Recent work has also explored ligand-enabled copper-catalyzed stereoselective synthesis of P-stereogenic ProTides via asymmetric P–O bond formation. acs.orgorganicchemistry.euthieme-connect.de This approach leverages a chiral metal catalyst to activate the phosphorylating reagent, promoting a stereoselective nucleophilic substitution. acs.org

Oxazaphospholidine Method: This method involves the use of chiral oxazaphospholidine derivatives of nucleosides. acs.orgacs.org A one-pot process involving condensation with phenol (B47542), bromination, and reaction with an amine has been reported to yield ProTides with high stereoselectivity. acs.orgacs.org This strategy utilizes a chiral auxiliary to control the stereochemistry at phosphorus. acs.org

Lewis Acid Catalysis: Lewis acids, such as dimethylaluminum chloride, have been employed to mediate highly stereoselective 5'-phosphorylation, leading to ProTides in good yields without requiring 3'-protection strategies. researchgate.net

Organocatalysis: Organocatalytic methodologies for the synthesis of P-stereogenic molecules are also being explored, including strategies involving desymmetrization, kinetic resolution, and dynamic kinetic resolution. nih.govresearchgate.net Bicyclic imidazole-derived multifunctional catalysts have been reported for the asymmetric synthesis of specific ProTides. nih.govresearchgate.net

Chiral Auxiliaries: While sometimes labor-intensive, the use of chiral auxiliaries on the phosphoramidating reagent or other intermediates has been a strategy to induce diastereoselectivity. rsc.orgacs.org

Achieving high yields while maintaining appreciable diastereoselectivity remains a challenge in this compound synthesis. calstate.edu However, the development of these diverse asymmetric and diastereoselective methods is crucial for accessing stereochemically defined ProTides with optimized pharmacological profiles.

Synthesis StrategyKey Reagents/ConditionsTypical Outcome Regarding StereochemistryRelevant Citations
Phosphorochloridate-Mediated CouplingPhosphorochloridate, Base (NMI or tBuMgCl)Mixture of diastereoisomers rsc.orgacs.orgnih.govnih.gov
Diarylphosphite-Based ApproachesDiarylphosphite, Oxidative amination with amino acid esterTypically yields diastereomeric mixture rsc.orgacs.orgnih.gov
Amino Acid-Nucleoside Aryl Phosphate CouplingNucleoside aryl phosphate, Amino acid ester, Coupling agentTypically yields diastereomeric mixture rsc.orgacs.orgnih.gov
Copper-Catalyzed StereoselectiveCopper catalyst (e.g., Cu(OTf)2, CuOAc), Chiral ligand, BaseDiastereomeric-enriched mixtures rsc.orgrsc.orgacs.orgorganicchemistry.euthieme-connect.de
Oxazaphospholidine MethodChiral oxazaphospholidine derivative, Phenol, NBS, AmineHigh stereoselectivity acs.orgacs.org
Lewis Acid CatalysisLewis Acid (e.g., Me2AlCl)Highly stereoselective researchgate.net
OrganocatalysisChiral organocatalystAsymmetric induction nih.govresearchgate.net
Chiral AuxiliariesChiral auxiliary on reagent or intermediateDiastereoselective rsc.orgacs.org

Table 1: Summary of this compound Synthesis Strategies

Compound Names and PubChem CIDs

Catalytic Advancements in this compound Synthesis

The synthesis of this compound compounds, particularly the formation of the phosphoramidate linkage, presents challenges, notably concerning stereoselectivity due to the creation of a chiral phosphorus center. Traditional synthetic routes often yield diastereomeric mixtures (Sp and Rp isomers), necessitating laborious separation processes that can be inefficient for large-scale production. nih.govwikipedia.orgresearchgate.net The biological activity of ProTides can be highly dependent on the stereochemistry at the phosphorus atom, making the development of stereoselective synthetic methods crucial. nih.goveasychem.orgresearchgate.netcnr.itsigmaaldrich.comarabjchem.orgscience.gov

Lewis acids have also been explored as catalysts to enhance the yield, stereoselectivity, and regioselectivity of the reaction between phosphorochlorides and nucleosides. researchgate.netresearchgate.net Dimethyl aluminum chloride has been identified as an effective Lewis acid catalyst for this transformation, offering a potential route to improved this compound synthesis. researchgate.netresearchgate.net

Copper catalysis has emerged as a promising strategy for the diastereoselective synthesis of P-chiral phosphoramidate prodrugs. wikipedia.orgscience.gov Studies have shown that copper salts like Cu(OTf)₂ and CuOAc can effectively catalyze the phosphoramidation of purine- and pyrimidine-based nucleoside analogues, respectively. wikipedia.orgscience.gov While initial copper-catalyzed methods faced limitations in reaction time and yields, more recent developments employing chiral metal complexes and ligands have demonstrated highly stereoselective synthesis of P-stereogenic ProTides. easychem.orgsigmaaldrich.comarabjchem.org These ligand-enabled copper-catalyzed approaches activate the electrophilic phosphorylating reagent, facilitating a base-promoted nucleophilic replacement pathway and enabling access to specific this compound diastereoisomers with high stereoselectivity (e.g., >99:1 diastereomeric ratio reported for some ProTides). sigmaaldrich.comarabjchem.org

Another notable advancement is the development of an oxazaphospholidine method, which has shown high stereoselectivity in the synthesis of key ProTides such as Remdesivir and Sofosbuvir (B1194449). This method involves the condensation of nucleoside 5′-oxazaphospholidine derivatives with phenol, followed by bromination and amination, proceeding under mild conditions with short reaction times and demonstrating potential for scalability.

Radiolabeling Strategies for this compound Analogues

Radiolabeled this compound analogues are valuable tools for Positron Emission Tomography (PET) imaging, enabling the study of their in vivo pharmacokinetics, tissue distribution, metabolism, and intracellular activation. Fluorine-18 ([¹⁸F]), with its half-life of 110 minutes, is a commonly used radioisotope for PET imaging.

The radiosynthesis of [¹⁸F]-radiolabeled ProTides presents specific challenges, particularly the efficient incorporation of the weakly nucleophilic [¹⁸F]fluoride into the molecule. Two primary strategies have been explored for the radiosynthesis of [¹⁸F]-labeled ProTides:

Late-Stage Fluorination: This approach involves synthesizing a non-radioactive precursor molecule that contains a suitable leaving group, followed by the introduction of [¹⁸F]fluoride in a final step. This strategy was successfully applied to the synthesis of 3'-[¹⁸F]FLT this compound. Radiochemical yields of 15-30% (decay-corrected) and high radiochemical purity (97%) have been reported for this method, with a total synthesis time of approximately 130 minutes.

Early-Stage Fluorination: This strategy involves introducing the [¹⁸F]fluorine atom at an earlier stage of the synthesis, typically on a sugar precursor, before the complete this compound structure is assembled. This approach was utilized for the synthesis of 2'-[¹⁸F]FIAU this compound. While feasible, this method has generally resulted in lower radiochemical yields (1-5% decay-corrected) compared to the late-stage approach, with longer synthesis times (around 240 minutes).

The choice of radiolabeling strategy depends on the specific this compound structure and the availability of suitable precursors and reaction conditions compatible with the radioisotope's half-life. These radiolabeled ProTides serve as important probes to gain a deeper understanding of their biological behavior in living systems.

Scale-Up Synthesis and Process Chemistry Considerations

Translating the synthesis of this compound compounds from laboratory scale to large-scale production for pharmaceutical applications involves significant process chemistry considerations. Efficient and cost-effective manufacturing requires addressing challenges related to yield, purity, stereochemical control, and handling of reagents. nih.govwikipedia.orgcnr.it

One of the primary challenges in scaling up this compound synthesis is the purification of the desired diastereoisomer from reaction mixtures, especially when non-stereoselective methods are employed, leading to mixtures of Sp and Rp isomers and potential by-products like 3',5'-bis-phosphorylated species. wikipedia.org Achieving high regioselectivity, particularly favoring phosphorylation at the 5'-hydroxyl group of the nucleoside, without the need for protecting group strategies, is also critical for efficient large-scale synthesis. nih.gov

Process chemistry for ProTides also involves optimizing reaction conditions, solvent usage, and purification procedures to ensure robustness, reproducibility, and environmental sustainability on a larger scale. Managing exothermic reactions, such as those involving Grignard reagents commonly used in some this compound synthetic routes, requires careful control and may benefit from continuous processing approaches to improve selectivity and safety at scale.

Mechanistic Elucidation of Protide Activation

Proposed Intracellular Chemical Transformation Pathways

Upon entering the cell, ProTides undergo a series of transformations to liberate the active nucleoside monophosphate. The proposed pathway begins with the enzymatic hydrolysis of the carboxylate ester on the amino acid moiety. acs.orgnih.gov This hydrolysis yields a free carboxylic acid, which then undergoes an intramolecular nucleophilic attack on the phosphorus center. acs.orgnih.gov This attack leads to the expulsion of the phenolic leaving group and the formation of a transient 5-membered mixed anhydride (B1165640) cyclic intermediate. acs.orgnih.govnih.gov This cyclic intermediate is then hydrolyzed by water, resulting in the formation of a linear phosphoramidate (B1195095) product. acs.orgnih.gov The final step involves the cleavage of the P-N bond of the phosphoramidate, catalyzed by a phosphoramidase enzyme, to release the nucleoside monophosphate. urjc.esnih.govnih.gov

Enzymatic Hydrolysis Mechanisms

Enzymatic hydrolysis plays a critical role in the initial activation of ProTides. Two main types of enzymes are primarily involved: carboxylesterases/esterases and phosphoramidases.

Carboxylesterase/Esterase-Mediated Cleavage

The first committed step in ProTide activation is the hydrolysis of the amino acid ester linkage, primarily catalyzed by intracellular carboxylesterases or esterases. acs.orgacs.orgnih.gov Research has identified specific enzymes involved in this process. For instance, cathepsin A and carboxylesterase 1 (CES1) have been shown to be major enzymes responsible for hydrolyzing the ester motif of ProTides like tenofovir (B777) alafenamide (TAF) and sofosbuvir (B1194449) (SOF). nih.govresearchgate.netnih.gov The efficiency of this initial ester hydrolysis can be influenced by the structure of the ester moiety and the nature of the amino acid. acs.orgnih.gov Studies have shown that ProTides with bulkier ester groups, such as tert-butyl, are hydrolyzed more slowly compared to those with smaller groups like methyl, isopropyl, and benzyl (B1604629). acs.orgnih.gov Similarly, the amino acid side chain's size and charge can significantly impact the rate of ester hydrolysis mediated by enzymes like cathepsin A. nih.gov

Data from studies on the enzymatic hydrolysis kinetics of this compound analogues have provided insights into the efficiency of different ester groups. For example, research on acyclovir (B1169) ProTides demonstrated that the hydrolysis rate varied depending on the ester group, with bulkier groups leading to slower hydrolysis. acs.org

Ester GroupRelative Hydrolysis Rate (Example)
MethylFaster
IsopropylFaster
BenzylFaster
tert-ButylSlower
Branched (Val, Ile)Cathepsin A unable to hydrolyze nih.gov

(Note: This table is illustrative based on findings regarding the influence of ester and amino acid structure on hydrolysis rate acs.orgnih.govacs.org. Specific quantitative data varies depending on the this compound and enzyme studied.)

Phosphoramidase (e.g., HINT1) Activity and P-N Bond Cleavage

Following the initial esterase-mediated cleavage and subsequent spontaneous reactions, the final enzymatic step in this compound activation is the hydrolysis of the P-N bond. This crucial step is primarily catalyzed by phosphoramidase-type enzymes, with human histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) being a key enzyme identified for this activity. google.comnih.govnih.gov HINT1 hydrolyzes the phosphoramidate linkage, releasing the free nucleoside monophosphate. nih.govnih.gov Studies have demonstrated that HINT1 is essential for the activation of various ProTides, including NUC-7738 and remdesivir. nih.govaacrjournals.orgaacrjournals.org While HINT1 is a major contributor to P-N bond cleavage, in some cases, such as with TAF, the hydrolysis of the P-N bond may also occur through spontaneous chemical instability, particularly in acidic environments like endosomes or lysosomes. nih.govnih.gov Research using knockout studies has confirmed the role of HINT1 in the conversion of phosphoramidates to nucleoside monophosphates. google.comnih.gov

Spontaneous Intramolecular Cyclization and Phenol (B47542) Expulsion

A key spontaneous chemical transformation in the this compound activation pathway is the intramolecular cyclization that occurs after the initial ester hydrolysis. acs.orgnih.gov Once the carboxylate ester is cleaved by esterases, the resulting free carboxylate group acts as a nucleophile and attacks the phosphorus center. acs.orgnih.gov This attack triggers the expulsion of the phenolic leaving group and the formation of a highly reactive 5-membered cyclic intermediate, proposed to be a mixed anhydride. acs.orgnih.govnih.gov Experimental evidence supporting the existence of this cyclic intermediate has been obtained through techniques such as mass spectrometry. acs.orgnih.govnih.govru.nl The rate of this cyclization and phenol expulsion step can be influenced by the nature of the aryl group; for instance, a p-nitrophenol derivative was shown to undergo cyclic intermediate formation significantly faster than a phenol derivative. acs.org

Regiochemical Analysis of Activation Steps

Regiochemistry is important in understanding the precise points of bond cleavage during this compound activation. Following the formation of the 5-membered mixed anhydride cyclic intermediate, the next step involves hydrolysis by water. acs.orgnih.gov This hydrolysis could theoretically occur at either the phosphorus center (P-O bond cleavage) or the carbonyl carbon of the carboxylate (C-O bond cleavage) within the cyclic intermediate. acs.orgnih.gov However, regiochemical analysis using techniques such as oxygen-18 labeled water and mass spectrometry has demonstrated that the attack by water on the cyclic intermediate occurs exclusively at the phosphorus center, leading to P-O bond cleavage and the formation of the linear phosphoramidate product. acs.orgnih.govnih.gov

Stereochemical Influence on Metabolic Activation

The phosphorus atom in ProTides is often a chiral center, leading to the existence of diastereomers (Sp and Rp isomers). urjc.estandfonline.comdistantreader.org The stereochemistry at this phosphorus center has a significant influence on the metabolic activation and ultimately the biological activity of ProTides. tandfonline.comdistantreader.org Studies have shown that the initial enzymatic hydrolysis step mediated by esterases can be stereoselective, leading to different rates of activation for the Sp and Rp isomers. acs.orgdistantreader.org For example, research on acyclovir ProTides indicated that the Rp isomer was hydrolyzed faster by carboxypeptidase Y than the Sp isomer. acs.orgnih.gov Furthermore, the stereochemistry at phosphorus can affect the intracellular levels of the active triphosphate metabolite. researchgate.net Evidence supports the dependence of this compound intracellular metabolism on the phosphorus stereochemistry, highlighting the importance of developing methods for synthesizing and isolating diastereomerically pure ProTides to optimize their therapeutic efficacy. tandfonline.comdistantreader.orgresearchgate.net

This compound ExampleIsomerRelative Hydrolysis Rate (Esterase)Relative Triphosphate Levels
SofosbuvirSpSlower acs.orgnih.govHigher researchgate.net
SofosbuvirRpFaster acs.orgnih.govLower researchgate.net
Acyclovir this compoundRpFaster acs.orgnih.govNot specified in source
Acyclovir this compoundSpSlower acs.orgnih.govNot specified in source

Structure Activity Relationships Sar and Structure Function Relationships Sfr in Protide Chemistry

Impact of Aryl Moiety Substitutions on Reactivity and Metabolism

The aryl group in the ProTide structure plays a crucial role in influencing lipophilicity and impacting biological activity acs.orgnih.gov. Early work primarily utilized the phenyl group, although the naphthyl group has also been explored, often showing better biological activity correlating with increased lipophilicity acs.orgnih.gov. Substitutions on the aryl ring significantly affect biological activity acs.orgnih.gov. Electron-withdrawing groups on the aryl moiety are generally associated with increased biological activity compared to electron-donating groups nih.gov. The position of these substituents on the aryl ring also matters, with ortho and para positions exhibiting more pronounced effects than the meta position, likely due to their greater influence on the electronic properties of the phosphorus center nih.gov. The 5,6,7,8-tetrahydronaphthyl group has also emerged as an effective alternative aryl moiety core.ac.ukresearchgate.netcardiff.ac.uk.

Influence of Amino Acid Ester Variations on Prodrug Properties

The amino acid ester component is a critical determinant of this compound stability and metabolic activation, strongly influencing antiviral activity core.ac.ukresearchgate.netcardiff.ac.uk. The nature of the amino acid affects the rate of ester hydrolysis, a key step in this compound activation acs.orgnih.gov. L-alanine is frequently the preferred amino acid and is present in many ProTides that have reached clinical stages core.ac.ukresearchgate.netcardiff.ac.uk. Studies have shown that ProTides with beta-amino acids can exhibit significantly reduced anti-HIV activity compared to those with alpha-amino acids core.ac.ukresearchgate.net.

The ester group's structure also impacts hydrolysis rates and biological activity acs.orgnih.gov. For instance, tert-butyl esters have been observed to hydrolyze more slowly than methyl, isopropyl, or benzyl (B1604629) esters, which correlates with their biological activity acs.org. The size and charge of the amino acid side chain also influence which enzymes mediate ester hydrolysis nih.gov. For example, esterases like leukocyte elastase and proteinase 3, as well as serine proteases, efficiently process ProTides with alanine, while those with bulkier side chains like phenylalanine and leucine (B10760876) are more effectively hydrolyzed by chymotrypsin-related serine proteases such as cathepsin G and chymase nih.gov. Cathepsin A has been identified as a major esterase involved in the hydrolysis of the ester motif in some ProTides, such as tenofovir (B777) alafenamide (TAF) and sofosbuvir (B1194449) (SOF) nih.govnih.gov.

The metabolic conversion rate of ProTides to their amino acyl nucleotide metabolite often correlates closely with their antiviral activity acs.orgnih.gov. The proposed metabolic pathway involves initial ester cleavage by intracellular esterases, followed by an intramolecular cyclization and displacement of the aryl group, leading to an unstable cyclic intermediate. This intermediate is then hydrolyzed to the aminoacyl phosphoramidate (B1195095), which is subsequently cleaved by a phosphoramidase-type enzyme, such as HINT1, to release the active nucleoside monophosphate acs.orgcore.ac.uknih.govcardiff.ac.uknih.gov. However, cleavage of the P-N bond can be resistant to HINT1 in some cases, potentially occurring through chemical instability in acidic environments like endosomes/lysosomes acs.orgcore.ac.uk.

Role of the Nucleoside/Non-Nucleoside Core Structure

The nucleoside or non-nucleoside core is the biologically active component that is delivered intracellularly by the this compound technology acs.orgcore.ac.ukresearchgate.net. The this compound strategy has been successfully applied to a wide range of nucleoside analogues, including pyrimidine (B1678525) nucleosides like AZT and d4T, as well as purine (B94841) nucleoside analogues such as 2',3'-dideoxyadenosine (B1670502) (ddA) and 2',3'-didehydro-2',3'-dideoxyadenosine (D4A), carbocyclic adenosine (B11128) derivatives, and carbovir/abacavir acs.orgcore.ac.uknih.gov. Application of the this compound technology to these cores often leads to markedly enhanced antiviral potencies acs.orgcore.ac.uknih.gov. The technology has also been extended to non-nucleoside molecules containing monophosphate or monophosphonate groups to improve their drug-like properties acs.orgcore.ac.uk. The specific structure of the core dictates the ultimate pharmacological target, typically viral RNA-dependent RNA polymerase or host kinases for further phosphorylation nih.govresearchgate.net.

Correlation of Chemical Modulations with Molecular Bioactivity (excluding clinical efficacy)

Chemical modifications to the this compound structure directly impact their molecular bioactivity by affecting cellular uptake, intracellular metabolism, and the release of the active monophosphate species core.ac.ukresearchgate.netresearchgate.net. The lipophilicity conferred by the aryl and ester groups influences passive diffusion across cell membranes acs.orgresearchgate.netnih.govcardiff.ac.uknih.gov. The nature of the amino acid and ester determines the efficiency and rate of the initial enzymatic hydrolysis step acs.orgcore.ac.uknih.gov. The stereochemistry at the phosphorus center can also be crucial, with specific isomers often exhibiting higher activity due to differential metabolic activation cardiff.ac.uk. Studies have shown a correlation between the conversion rate of ProTides to their amino acyl nucleotide metabolite and their anti-HIV activity in cell culture acs.orgnih.gov. The ability of ProTides to bypass the need for initial phosphorylation by host kinases is a key aspect of their mechanism, enabling activity even in cells deficient in these enzymes acs.orgnih.gov. The released nucleoside monophosphate is then typically phosphorylated by intracellular kinases to the active triphosphate form, which interacts with viral or cellular enzymes at the molecular level acs.orgcardiff.ac.uk.

Design Principles for Optimized this compound Scaffolds

Designing optimized this compound scaffolds involves a careful consideration of the interplay between the different components to achieve desired pharmacological properties core.ac.ukresearchgate.netcardiff.ac.uk. Key design principles include:

Balancing Lipophilicity: Modulating the aryl and ester groups to achieve optimal lipophilicity for efficient passive diffusion into target cells acs.orgresearchgate.netnih.govcardiff.ac.uknih.gov.

Tuning Metabolic Activation: Selecting appropriate amino acids and esters to ensure efficient and timely hydrolysis by intracellular enzymes like esterases and cathepsin A, followed by cleavage by phosphoramidases like HINT1 acs.orgcore.ac.uknih.govcardiff.ac.uknih.gov. The choice of amino acid influences which enzymes are involved in hydrolysis nih.gov.

Considering Stereochemistry: Recognizing the importance of phosphorus stereochemistry and developing synthetic routes to favor the more active isomer cardiff.ac.uk.

Compatibility with the Core: Ensuring the this compound modifications are compatible with the chemical structure and biological target of the nucleoside or non-nucleoside core acs.orgcore.ac.uknih.govacs.orgcore.ac.uk.

Minimizing Off-Target Activation: Designing ProTides that are stable in the extracellular environment but efficiently activated intracellularly acs.orgnih.govcardiff.ac.uk.

Exploring Novel Moieties: Investigating new aryl groups, amino acids, and ester variations to potentially improve activity, broaden the spectrum, or alter tissue distribution core.ac.ukresearchgate.netcardiff.ac.ukfrontiersin.org.

Extensive SAR studies are routinely performed to identify the optimal combination of aryl and amino acid ester moieties for a given nucleoside or phosphonate (B1237965) core core.ac.ukresearchgate.netcardiff.ac.uk. The goal is to create prodrugs with enhanced cellular uptake, efficient intracellular conversion to the active metabolite, and improved molecular bioactivity compared to the parent compound core.ac.ukresearchgate.netresearchgate.net.

Advanced Analytical and Characterization Techniques for Protide Compounds

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide crucial information about the molecular structure and functional groups within ProTide compounds and their transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of ProTides. The presence of a phosphorus atom makes ³¹P NMR particularly informative. This technique allows for the direct observation of phosphorus-containing species, providing insights into the chemical environment of the phosphorus atom, which changes during synthesis and metabolic activation.

³¹P NMR spectroscopy is widely used to monitor the progress of this compound synthesis reactions and to identify intermediates and final products. wikipedia.orguni.lu Changes in chemical shifts in the ³¹P NMR spectrum can indicate the formation or cleavage of phosphoramidate (B1195095) bonds and the presence of different phosphorus-containing species, including those in diastereomeric mixtures. wikipedia.orguni.luwikipedia.orgwikipedia.orgnih.govwikipedia.org For example, the ³¹P NMR spectra of certain this compound analogues show distinct resonances for each diastereomer, with small differences in chemical shift. wikipedia.orgwikipedia.orgnih.govwikipedia.org

In addition to ³¹P NMR, ¹H and ¹³C NMR spectroscopies are routinely employed to confirm the complete structure of the nucleoside, amino acid, and aryl moieties of ProTides. uni.lunih.govresearchgate.netguidetopharmacology.org Analysis of chemical shifts, splitting patterns, and coupling constants (such as JC-P and JCH2-P) in ¹H and ¹³C NMR spectra provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. nih.govguidetopharmacology.org NMR spectroscopy, particularly in conjunction with isotopic labeling experiments (e.g., ¹⁸O labeling), has been instrumental in elucidating the mechanism of this compound activation, confirming the site of hydrolysis in cyclic intermediates. wikipedia.orgwikipedia.org

Mass Spectrometry (MS) and High-Resolution Techniques (e.g., ESI-MS)

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight of ProTides and their related species, as well as providing structural information through fragmentation analysis. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used due to its ability to ionize relatively polar and labile molecules like ProTides. wikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgmims.comwikipedia.orgresearchgate.netuni.lunih.govuni.lu

ESI-MS is used for the initial identification of synthesized ProTides by observing the mass-to-charge ratio (m/z) of protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻). wikipedia.orgwikipedia.org High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the compound and confirmation of its identity. uni.lunih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves the fragmentation of selected ions and analysis of the resulting fragment ions. researchgate.netuni.lunih.govuni.lu This technique is invaluable for obtaining structural details, identifying metabolites in complex biological matrices, and confirming the presence of specific substructures within the this compound. uni.lumims.com MS has also been coupled with other techniques, such as infrared spectroscopy in the gas phase, to characterize transient and elusive intermediates formed during this compound activation. wikipedia.orgmims.comwikipedia.org Isotopic labeling studies, analyzed by ESI-MS, have provided conclusive evidence regarding the regiochemistry of key steps in the this compound activation pathway. wikipedia.orgwikipedia.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within this compound molecules by analyzing the vibrational modes of the bonds. researchgate.netguidetopharmacology.org Characteristic absorption bands, such as those corresponding to C-H and C=O stretching vibrations, can be observed and used to confirm the structure of the this compound and its various moieties, including the amino acid ester and aryl groups. guidetopharmacology.org

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for ProTides that contain chromophoric groups, such as aromatic rings (e.g., phenols) or the nucleobase itself. wikipedia.orgwikipedia.org UV-Vis spectroscopy can be used to quantify this compound compounds and to monitor reactions that involve changes in the electronic structure of the molecule, such as the release of a phenolic leaving group during activation. wikipedia.orgwikipedia.org Time-course studies of enzymatic or chemical hydrolysis of ProTides can be effectively monitored by tracking changes in absorbance at specific wavelengths using UV-Vis spectroscopy. wikipedia.orgwikipedia.org This technique allows for the determination of reaction rates and the study of the kinetics of this compound activation.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound compounds from reaction mixtures, impurities, and related substances, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound compounds. wikipedia.orgresearchgate.netresearchgate.netuni.lumims.comguidetopharmacology.orgguidetopharmacology.orguni-freiburg.de HPLC provides a robust method for assessing the purity of synthesized ProTides and monitoring the progress of synthetic reactions. wikipedia.orguni.lu

Reversed-phase HPLC (RP-HPLC), often employing C18 stationary phases, is commonly applied for the analysis of ProTides due to their typically lipophilic nature conferred by the masking groups. researchgate.netuni.lu Detection is frequently achieved using UV-Vis detectors, taking advantage of the UV absorbance properties of the nucleobase and aryl moieties. researchgate.netguidetopharmacology.orguni-freiburg.de

HPLC is also coupled with Mass Spectrometry (LC-MS) or tandem MS (LC-MS/MS) to provide both separation and identification capabilities. researchgate.netuni.lumims.comguidetopharmacology.org LC-MS is invaluable for analyzing complex samples, such as biological extracts, to identify and quantify ProTides and their metabolites, providing insights into their cellular uptake and metabolic fate. uni.lumims.com

Chiral Chromatography for Diastereomer Separation

Many this compound compounds possess a chiral phosphorus center in addition to any chiral centers present in the nucleoside or amino acid moieties. This chirality at phosphorus leads to the existence of diastereomers. wikipedia.orguni.lunih.govwikipedia.orgresearchgate.netmims.comnih.govnih.gov The biological activity and metabolic profile of ProTides can be significantly influenced by the stereochemistry at the phosphorus center, making the separation and analysis of diastereomers critical. researchgate.netmims.comnih.govnih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique routinely employed in chemistry and pharmaceutical sciences for the unambiguous determination of the three-dimensional structure of molecules, including the precise arrangement of atoms in space and the confirmation of connectivity and bond lengths. For chiral molecules, such as many ProTides which contain stereogenic centers often including the phosphorus atom (P-chirality), determining the absolute stereochemistry is crucial as different enantiomers can exhibit vastly different biological activities. researchgate.netspringernature.com

Single-crystal X-ray diffraction is considered a standard method for establishing the absolute configuration of chiral drugs. researchgate.net By analyzing the diffraction pattern produced when X-rays interact with the electrons of a crystal, researchers can deduce the electron density distribution within the crystal, and thus the atomic positions. For compounds containing heavier atoms, anomalous dispersion can be utilized to determine the absolute configuration. This technique provides definitive proof of the stereochemistry at each chiral center, which is essential for quality control and understanding structure-activity relationships during the development of this compound therapeutics. springernature.com Studies involving phosphorus-containing compounds have specifically utilized single-crystal X-ray diffraction to determine their absolute configuration. researchgate.net

Biophysical Methods for Studying Molecular Interactions (e.g., protein binding by SPR/Biacore - if applicable at a chemical interaction level)

Biophysical methods play a significant role in understanding how molecules interact, providing insights into binding affinity, kinetics, and specificity. Surface Plasmon Resonance (SPR), often implemented using systems like Biacore, is a widely used label-free technique for real-time monitoring of molecular interactions. creative-proteomics.comcytivalifesciences.commolecular-interactions.siub.edu

SPR measures changes in refractive index near a sensor surface as molecules bind to an immobilized ligand. creative-proteomics.comub.eduresearchgate.net This allows for the study of various interactions, including protein-protein, protein-DNA, and protein-small molecule interactions. molecular-interactions.siresearchgate.net In the context of ProTides, while the primary goal is intracellular delivery and activation to the nucleotide monophosphate, the prodrug itself or its metabolites might interact with enzymes responsible for their activation (e.g., carboxypeptidases, esterases) or other proteins. acs.orgnih.gov SPR can be used to characterize the binding kinetics and affinity between these enzymes and the this compound substrate or intermediate species, providing valuable data on the efficiency and mechanism of the activation process. creative-proteomics.comresearchgate.net SPR is particularly useful for characterizing small molecule binding to proteins and studying the kinetics and affinity of these interactions. researchgate.net The technique allows for the determination of association and dissociation rates, providing a comprehensive picture of the interaction dynamics. creative-proteomics.comcytivalifesciences.com

Isotopic Labeling for Mechanistic Studies (e.g., 18O labeling)

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms during a chemical or enzymatic transformation. The use of stable isotopes, such as 18O, allows researchers to gain detailed insights into bond cleavage and formation events. acs.orgresearchgate.net

In the study of this compound activation, 18O labeling has been instrumental in understanding the hydrolysis of the cyclic intermediate formed during the intracellular conversion of the prodrug to the active nucleotide monophosphate. The proposed mechanism involves enzymatic hydrolysis of an ester, followed by cyclization and then hydrolysis of a mixed anhydride (B1165640) cyclic intermediate. acs.orgnih.gov To determine the regiochemistry of this latter hydrolysis step (i.e., whether water attacks the phosphorus or the carbonyl carbon), studies have been conducted using 18O-labeled water (H₂¹⁸O). acs.org

Computational and Theoretical Chemistry Approaches in Protide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for probing the electronic structure of ProTide molecules and understanding their reactivity. These methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can provide insights into the distribution of electrons, bond strengths, and potential reaction pathways. aspbs.comd-nb.infomdpi.comnih.govmdpi.com By calculating properties such as molecular orbitals, electrostatic potentials, and reaction energies, researchers can gain a deeper understanding of how ProTides behave chemically, particularly during their activation process within the cell. mdpi.commdpi.com Studies utilizing quantum chemistry can help elucidate the mechanism of enzymatic cleavage and the subsequent cyclization steps that lead to the release of the active monophosphate. acs.orgrsc.org For instance, computational studies, alongside NMR, have been used to tentatively assign the absolute stereochemistry of the phosphorus center in this compound diastereoisomers, which can influence their metabolic rates and potency. cardiff.ac.uknih.gov

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound molecules and their interactions with their environment, including solvent molecules and biological macromolecules like enzymes. nih.govmdpi.combonvinlab.org These simulations provide time-dependent information on the conformational changes of ProTides, their diffusion, and how they interact with binding sites. nih.govbonvinlab.org MD simulations can help researchers understand the flexibility of ProTides, how they might cross cell membranes, and how they orient themselves when interacting with enzymes involved in their activation. acs.orgcardiff.ac.uk While challenging due to the time scales involved in some biological processes, MD simulations, sometimes employing high concentrations of interacting molecules or coarse-grained models, offer valuable atomic-level insights into molecular recognition and encounter processes. nih.govmdpi.com

Prediction of Chemical Stability and Hydrolysis Rates

Computational methods are valuable for predicting the chemical stability of ProTides and their hydrolysis rates. The stability of the phosphoramidate (B1195095) bond is crucial for the this compound to reach the intracellular environment intact before undergoing enzymatic cleavage. acs.orgnih.gov Computational chemistry can be used to calculate activation energies for hydrolysis reactions, providing predictions on how quickly a specific this compound might break down under various conditions. acs.org Studies have investigated the effect of different substituent groups on the ester moieties of phosphoramidates on hydrolysis rates, often correlating computational predictions with experimental enzymatic hydrolysis studies. acs.org For example, enzymatic docking and hydrolysis kinetics studies have suggested that the Rp-isomer of certain phosphoramidate ProTides may be preferred for hydrolysis via carboxypeptidase Y compared to the Sp-isomer. acs.org Steric hindrance from substituent groups has also been shown computationally and experimentally to influence hydrolysis rates. acs.org

Docking and Molecular Modeling for Enzyme Substrate Specificity

Molecular docking and modeling techniques are widely used to predict how ProTides bind to enzymes involved in their activation, such as carboxypeptidases and phosphoramidases like Hint-1. creative-biolabs.commdpi.comnih.govnih.gov These methods aim to determine the preferred binding poses and affinities of ProTides within enzyme active sites. creative-biolabs.commdpi.comnih.gov By analyzing the interactions between the this compound and the enzyme's amino acid residues, researchers can gain insights into the structural features that govern substrate specificity. creative-biolabs.commdpi.comnih.gov Computational docking studies can help identify key residues in the enzyme binding site that are important for recognizing and processing ProTides. nih.gov This information is critical for understanding why certain ProTides are efficiently activated by specific enzymes while others are not. cardiff.ac.uknih.gov For instance, in silico docking has been used to predict the cleavage of the P-N bond of a kinetin (B1673648) riboside amidate metabolite by Hint-1, supporting experimental observations. nih.gov

Molecular Biological Interactions and Cellular Chemistry of Protide Compounds

Chemical Aspects of Membrane Permeation and Cellular Uptake

Nucleoside monophosphates, due to their negative charge at physiological pH, exhibit poor passive diffusion across the lipophilic cell membrane. cardiff.ac.uknih.gov This necessitates alternative strategies for intracellular delivery. The this compound technology addresses this challenge by chemically modifying the nucleoside monophosphate to create a more lipophilic, neutral molecule capable of traversing the cell membrane. nih.govcardiff.ac.uknih.gov

Membrane Transport Mechanisms (at a molecular level, bypassing transporters)

A significant advantage of the increased lipophilicity of ProTides is their ability to bypass the need for specific nucleoside transporters for cellular entry. nih.govacs.orgcardiff.ac.uk Many parent nucleosides rely on these transporters for uptake, and their downregulation or depletion can lead to drug resistance. nih.govcore.ac.uk ProTides, being more lipophilic and neutral, can enter cells primarily through passive diffusion, a process independent of these transporter proteins. nih.govacs.orgcardiff.ac.ukref.ac.uk This mechanism involves the direct passage of the this compound molecule through the lipid bilayer based on its favorable partitioning into the hydrophobic environment of the membrane. nih.gov While transporter-mediated uptake involves specific binding sites and conformational changes in transporter proteins to move substrates across the membrane, passive diffusion does not rely on such specific protein interactions. mdpi.comnih.govembopress.org The ability of ProTides to bypass nucleoside transporters is a crucial factor in overcoming certain resistance mechanisms associated with parent nucleosides. nih.govacs.orgcardiff.ac.uk

Substrate Recognition by Intracellular Enzymes (e.g., Carboxylesterases, Phosphoramidases)

Once inside the cell, ProTides undergo a series of enzymatic cleavages to release the active nucleoside monophosphate. This activation process is mediated by intracellular enzymes, primarily carboxylesterases and phosphoramidases. nih.govnih.govmdpi.com

The initial step typically involves the hydrolysis of the amino acid ester moiety. This is primarily catalyzed by intracellular esterases, such as carboxylesterase 1 (CES1) and cathepsin A. nih.govmdpi.comnih.gov Research has identified cathepsin A as a major enzyme responsible for the hydrolysis of the ester motif in certain ProTides, such as tenofovir (B777) alafenamide (TAF). nih.govresearchgate.net The efficiency of this ester hydrolysis can be influenced by the structure of the ester moiety. nih.gov

Studies have investigated the substrate recognition of these enzymes. For example, the metabolism of d4T phosphoramidates by pig liver carboxylesterase has been studied using techniques like 31P NMR analysis to understand the enzymatic activation process. nih.govresearchgate.net The efficiency of this compound activation can vary depending on the cell line, which may be related to the differing expression levels of these activating enzymes and transporters. nih.govnih.gov

Intracellular Chemical Fate and Metabolism of ProTides (up to monophosphate release)

The intracellular metabolism of ProTides is a well-defined pathway designed to liberate the active nucleoside monophosphate. This process involves a sequence of enzymatic transformations. nih.govnih.gov

The postulated mechanism of this compound metabolism generally involves a two-step enzymatic process. nih.gov The first step, as mentioned, is the hydrolysis of the amino acid ester linkage, primarily by intracellular esterases like CES1 and cathepsin A, yielding an intermediate. nih.govmdpi.comnih.govresearchgate.net This intermediate then undergoes the second key step: the cleavage of the phosphoramidate (B1195095) (P-N) bond. nih.govnih.gov This cleavage, largely catalyzed by phosphoramidases such as HINT1, releases the free nucleoside monophosphate. nih.govnih.govresearchgate.netnih.gov

Studies on the metabolism of specific ProTides, such as the d4T-MP this compound, have shown the efficient formation of the nucleoside monophosphate, followed by further phosphorylation to the diphosphate (B83284) and triphosphate forms. nih.govacs.org An additional metabolite, the alaninyl d4T-MP, was observed to accumulate in cell cultures, suggesting it might act as an intracellular depot form of the monophosphate. nih.gov The rate of conversion to the amino acyl nucleotide metabolite has been found to correlate with the antiviral activity of certain ProTides. nih.gov

The metabolic conversion process is crucial for the therapeutic activity of ProTides, as the released nucleoside monophosphate is the precursor to the active triphosphate form, which inhibits viral or cellular polymerases. nih.govnih.gov The design of the this compound aims to ensure efficient and timely release of the monophosphate within the target cells.

Overcoming Molecular and Cellular Resistance Mechanisms to Parent Nucleosides

A significant advantage of the this compound technology is its ability to circumvent several common resistance mechanisms that limit the efficacy of parent nucleosides. nih.govcore.ac.uknih.govfrontiersin.org

One major mechanism of resistance involves the downregulation or deficiency of nucleoside kinases, particularly the initial kinase responsible for the first phosphorylation step of the parent nucleoside. nih.govcore.ac.ukwgtn.ac.nz This first phosphorylation is often the rate-limiting step in the activation pathway of nucleoside analogues. acs.orgwgtn.ac.nz ProTides bypass this requirement by delivering a masked nucleoside monophosphate directly into the cell. cardiff.ac.ukwgtn.ac.nz Once the this compound is activated intracellularly, the nucleoside monophosphate is released, effectively bypassing the need for the initial, often deficient, kinase. cardiff.ac.ukwgtn.ac.nz This has been demonstrated with gemcitabine (B846) ProTides, which show activity less dependent on deoxycytidine kinase, an enzyme often downregulated in resistant cancer cells. acs.orgcardiff.ac.ukfrontiersin.org

Another resistance mechanism is the depletion or altered function of nucleoside transporters, which are necessary for the cellular uptake of many parent nucleosides. nih.govcore.ac.uk As discussed, ProTides primarily enter cells via passive diffusion due to their increased lipophilicity, rendering their uptake independent of these transporters. nih.govacs.orgcardiff.ac.ukfrontiersin.org This bypasses resistance mechanisms related to impaired nucleoside transport. nih.govacs.orgcardiff.ac.uk

Furthermore, some nucleoside analogues are susceptible to deamination by enzymes like cytidine (B196190) deaminase, leading to inactive metabolites. nih.govfrontiersin.org The phosphoramidate moiety in ProTides can protect the nucleoside from such deamination, as seen with gemcitabine ProTides where the modification at the 5'-O-position provides resistance to deamination. nih.govfrontiersin.org

ProTides can also overcome resistance related to increased catabolic bioconversion or activation of phosphatases that dephosphorylate the active metabolites. nih.gov By ensuring efficient intracellular delivery and activation to the monophosphate, ProTides can lead to higher intracellular concentrations of the active metabolites compared to the parent nucleosides. nih.gov

The ability of ProTides to overcome these diverse resistance mechanisms contributes significantly to their enhanced potency and broader spectrum of activity compared to their parent nucleosides. nih.govcore.ac.uknih.govfrontiersin.org

Here is a table summarizing some key aspects of this compound cellular interactions:

AspectDescriptionImpact on Cellular Entry/Activation
Lipophilicity Increased by masking phosphate (B84403) with aryl and amino acid ester groups. cardiff.ac.ukacs.orgnih.govPromotes passive diffusion across cell membrane. nih.govacs.orgnih.gov
Membrane Transport Primarily passive diffusion. nih.govacs.orgcardiff.ac.ukBypasses dependency on nucleoside transporters. nih.govacs.orgcardiff.ac.uk
Ester Hydrolysis Catalyzed by intracellular esterases (e.g., CES1, Cathepsin A). nih.govmdpi.comnih.govFirst step in releasing the nucleoside monophosphate precursor. nih.gov
P-N Bond Cleavage Catalyzed by phosphoramidases (e.g., HINT1) or chemical hydrolysis. nih.govnih.govresearchgate.netnih.govReleases the free nucleoside monophosphate. nih.govnih.govresearchgate.net
Bypassing Kinases Delivers masked monophosphate, bypassing the initial phosphorylation step. cardiff.ac.ukwgtn.ac.nzOvercomes resistance due to kinase deficiency/downregulation. nih.govcardiff.ac.ukwgtn.ac.nz
Resistance to Deamination Phosphoramidate moiety can protect against enzymatic deamination. nih.govfrontiersin.orgPrevents conversion to inactive metabolites. nih.govfrontiersin.org

Emerging Areas and Future Directions in Protide Chemistry

Extension of ProTide Technology to Non-Nucleoside Chemical Entities

A significant emerging trend in this compound chemistry is its application to molecules other than nucleosides. This strategic pivot is driven by two primary factors: the increasingly congested intellectual property (IP) landscape for nucleoside-based ProTides and the vast untapped potential of applying this proven delivery system to other phosphorylated therapeutic agents. nih.govacs.org Many biologically important molecules are active in their phosphorylated form but have poor drug-like properties due to the high negative charge of the phosphate (B84403) group at physiological pH, which hinders cell membrane permeability. researchgate.net this compound technology offers a promising solution to this challenge. researchgate.net

Researchers have successfully applied the aryloxy phosphoramidate (B1195095) concept to a diverse range of non-nucleoside substrates, enhancing their cellular uptake and stability. acs.org Notable examples include:

Glucosamine Monophosphate Analogs: Aimed at improving the oral bioavailability of N-acetyl-d-glucosamine for potential osteoarthritis treatment. nih.gov

Small Molecule Phosphoantigens (PAgs): Prodrugs of phosphoantigens, termed ProPAgens, have been developed to activate Vγ9/Vδ2 T-cells for cancer immunotherapy. acs.orgnih.gov While initial ProPAgens of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) showed potent activity, they suffered from poor stability. acs.orgnih.gov Subsequent development of ProTides based on more stable phosphonate (B1237965) derivatives of HMBPP resulted in superior stability and potent, subnanomolar activation of T-cells, leading to the efficient eradication of cancer cells in vitro. nih.govacs.org

Sphingosine-1-Phosphate (S1P) Receptor Modulators: The technology has been applied to drugs like fingolimod, which require in vivo phosphorylation to become active modulators for treating multiple sclerosis. acs.org

Other Metabolic Intermediates and Inhibitors: this compound versions of phosphopantothenate (Fosmetpantotenate) for treating pantothenate kinase-associated neurodegeneration and inhibitors of enzymes like 6-phosphogluconate dehydrogenase (6-PGDH) have also been explored. nih.govacs.org

Table 1: Application of this compound Technology to Non-Nucleoside Molecules


Development of Next-Generation this compound Scaffolds

The classical this compound scaffold consists of three key components: the phosphate or phosphonate core, an aryl lipophilic group (commonly phenyl or naphthyl), and an amino acid ester carrier. researchgate.net While this design has been remarkably successful, current research is focused on creating next-generation scaffolds by modifying these components to further refine pharmacological properties.

A promising area of innovation involves replacing the traditional aryl group. For instance, symmetrical phosphonodiamidate ProPAgens have been designed, which remove the aryl group entirely. nih.gov This modification aims to potentially reduce toxicity associated with the released phenol (B47542) byproduct, simplify synthesis, and eliminate the chiral center at the phosphorus atom, a common complication in this compound synthesis. nih.gov Critically, these symmetrical prodrugs have demonstrated promising pharmacological activity. nih.gov

Another approach involves the design of 5'-N and S modified ProTides, exploring the replacement of the 5'-oxygen atom of the nucleoside with nitrogen or sulfur, which could alter the metabolic stability and activation profile of the resulting prodrugs. nih.gov Furthermore, extensive structure-activity relationship (SAR) studies continue to explore the impact of different amino acids and ester motifs. researchgate.net While L-alanine is the most common amino acid in clinically approved ProTides, research has shown that for non-nucleoside substrates, other amino acids can yield better results in terms of activity and stability. tandfonline.com Similarly, the choice of ester, from simple alkyls like methyl and isopropyl to benzyl (B1604629) esters, significantly influences bioactivation rates. researchgate.net

Novel Chemical Linkers and Masking Strategies

The core principle of the this compound technology is its sophisticated masking strategy. The aryl and amino acid ester moieties act as promoieties, transiently neutralizing the phosphate group's charge. cardiff.ac.uk The nature of these masking groups is critical to the prodrug's success, influencing stability, lipophilicity, and the rate of intracellular enzymatic activation. researchgate.net

Structure-activity relationship (SAR) studies have provided detailed insights into optimizing these masking groups. researchgate.net

Aryl Moiety: The choice of the aryl group significantly impacts lipophilicity. Naphthyl-containing ProTides often exhibit better biological activity than their phenyl counterparts due to increased lipophilicity and potentially faster hydrolysis. acs.org

Amino Acid and Ester Moiety: The amino acid ester component is a primary driver of a this compound's biological activity, as it is intrinsically linked to its stability and metabolic activation. researchgate.net The hydrolysis of the ester is the first step in the activation cascade, and its efficiency depends on the ester's structure. acs.org For example, ProTides with tert-butyl esters are hydrolyzed more slowly and tend to be less active than those with methyl or isopropyl esters. researchgate.netacs.org

Beyond the classic phosphoramidate linkage, researchers are exploring alternative strategies. One such approach is the S-acyl-2-thioethyl (SATE) prodrug, which represents a different class of phosphate-masking chemistry. acs.org Additionally, the development of phosphonodiamidate prodrugs, which use two amino acid ester groups and omit the aryl linker, represents a significant evolution in masking strategy, simplifying the structure and removing the phosphorus chiral center. nih.gov

Application in New Chemical and Biological Systems

The expansion of this compound technology beyond its initial antiviral and anticancer focus is opening up new therapeutic possibilities. The ability to efficiently deliver phosphorylated molecules into cells allows researchers to target intracellular pathways that were previously difficult to access. This has significant implications for a wide range of diseases. cardiff.ac.uktandfonline.com

The application to phosphoantigens (ProPAgens) for cancer immunotherapy is a prime example of this compound technology entering a new biological system. nih.govrsc.org By delivering PAgs directly into cells, these prodrugs can potently stimulate an immune response from Vγ9/Vδ2 T-cells against tumors. acs.orgrsc.org This approach could lead to novel immunotherapeutic agents for various cancers. acs.org

Furthermore, the technology is being applied to overcome drug resistance. Many nucleoside analogs fail in the clinic because of poor activation by intracellular kinases or rapid breakdown. ProTides can bypass these resistance mechanisms by delivering the already-phosphorylated drug, thereby rescuing the activity of potentially effective therapeutic agents. nih.gov As the technology is adapted for a wider array of chemical entities, it is expected to find applications in metabolic diseases, neurodegenerative disorders, and other areas where the delivery of phosphorylated small molecules is a key therapeutic challenge. nih.govacs.org

Challenges and Opportunities in this compound Compound Research and Development

Despite its successes, the this compound field faces several challenges that are concurrently creating new opportunities for innovation.

Challenges:

Intellectual Property: The IP landscape for applying this compound technology to nucleoside analogs is heavily populated, making it difficult to establish freedom to operate for new discoveries in this specific area. nih.govacs.orgresearchgate.net

Stereochemistry: The phosphorus atom in the classic this compound structure is a chiral center, resulting in a mixture of two diastereomers (Sp and Rp). acs.org These isomers can have vastly different biological activities and metabolic profiles, with the Sp isomer often being the more active one. acs.org The separation of these diastereomers can be difficult and costly, driving a need for efficient and scalable diastereoselective synthetic methods. acs.orgcardiff.ac.ukrsc.org

Predicting Activity: It remains challenging to predict why the this compound approach is highly effective for some parent molecules but not for others. cardiff.ac.uktandfonline.com A deeper understanding of the structure-activity relationships and the specific cellular enzymes involved in activation is needed to improve the rational design of future ProTides. tandfonline.com

Opportunities:

Non-Nucleoside Applications: The expansion to non-nucleoside molecules represents the largest area of opportunity, offering a vast and relatively unexplored chemical space with greater IP freedom. nih.govacs.org This allows for the "repurposing" of the this compound delivery platform for a multitude of diseases.

Overcoming Drug Resistance: ProTides provide a powerful tool to circumvent common mechanisms of resistance to nucleoside drugs, potentially revitalizing compounds that previously failed in clinical trials.

Synthetic Innovation: The challenge of stereoselectivity is driving innovation in synthetic chemistry, with new catalysts and methodologies being developed to control the synthesis of P-chiral centers. acs.orgacs.orgrsc.org

New Therapeutic Areas: The proven ability of ProTides to enhance the drug-like properties of phosphorylated molecules opens the door to developing first-in-class therapies for a wide range of diseases currently lacking effective treatments. tandfonline.com

The continued evolution of this compound chemistry, fueled by the exploration of new scaffolds, masking strategies, and applications, promises to deliver the next generation of innovative medicines for treating a broad spectrum of human diseases.

Table of Mentioned Compounds

Compound Name Abbreviation / Other Names
Sofosbuvir (B1194449) Sovaldi®, GS-7977
Tenofovir (B777) Alafenamide TAF, Vemlidy®
N-acetyl-d-glucosamine -
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate HMBPP
Fingolimod -
Fosmetpantotenate -
Remdesivir Veklury®
Acelarin NUC-1031
GS-5734 -
NUC-3373 -
(E)-4-hydroxy-3-methyl-but-2-enyl phosphate HMBP
Zidovudine (B1683550) AZT
Stavudine d4T
2',3'-dideoxyadenosine (B1670502) ddA
2',3'-didehydro-2',3'-dideoxyadenosine d4A
Abacavir -
Gemcitabine (B846) -

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.